molecular formula C12H8FN B1343805 2-(4-Fluoronaphthalen-1-yl)acetonitrile CAS No. 3832-87-9

2-(4-Fluoronaphthalen-1-yl)acetonitrile

Cat. No. B1343805
CAS RN: 3832-87-9
M. Wt: 185.2 g/mol
InChI Key: PXWLZRAFDAJEDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Fluoronaphthalen-1-yl)acetonitrile” is represented by the formula C12H8FN . For a detailed molecular structure, it is recommended to refer to specialized databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluoronaphthalen-1-yl)acetonitrile” include its molecular formula C12H8FN and molecular weight 185.2 . For a detailed analysis of its physical and chemical properties, it is recommended to refer to specialized databases like PubChem .

Scientific Research Applications

I have conducted a search for the scientific research applications of 2-(4-Fluoronaphthalen-1-yl)acetonitrile , but unfortunately, the available information is quite limited and does not provide a detailed analysis of specific applications for this compound. The search results primarily include product listings and safety data sheets without detailed application descriptions .

Safety and Hazards

The safety and hazards associated with “2-(4-Fluoronaphthalen-1-yl)acetonitrile” are not explicitly mentioned in the search results. For detailed information on safety and hazards, it is recommended to refer to specialized databases like PubChem or safety data sheets provided by the manufacturer.

properties

IUPAC Name

2-(4-fluoronaphthalen-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWLZRAFDAJEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoronaphthalen-1-yl)acetonitrile

Synthesis routes and methods

Procedure details

A solution of 1-chloromethyl-4-fluoronaphthalene (5.45 g, 5.66 mmol), sodium cyanide (333 mg, 6.79 mmol), and water (2 mL) in N,N-dimethylformamide (30 mL) is stirred for 8 h, then heated at 70° C. for 15 h. The mixture is cooled to room temperature and partitioned between saturated sodium bicarbonate solution and ethyl acetate. The organic portion is washed with three portions of water, one portion of brine, dried (sodium sulfate), filtered and evaporated. The residue is chromatographed on SiO2 (30% ethyl acetate/hexane) to yield the title compound, 4.67 g (90%), as a light brown solid. 1H NMR (CDCl3): δ 8.19 (d, J=8 Hz, 1H), 7.87 (d, J=8 Hz, 1H), 7.68 (ddd, J=8, 7, 1 Hz, 1H), 7.63 (ddd, J=8, 7, 1 Hz, 1H), 7.51 (dd, J=8, 5 Hz, 1H), 7.14 (dd, J=10, 8 Hz, 1H), 4.09 (s, 2H).
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
333 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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